Cas no 1134560-77-2 (Methyl 4-bromooxazole-5-carboxylate)

Methyl 4-bromooxazole-5-carboxylate is a versatile heterocyclic building block widely used in organic synthesis and pharmaceutical research. Its key advantages include a reactive bromo substituent at the 4-position and an ester functional group at the 5-position, enabling diverse derivatization pathways such as cross-coupling reactions, nucleophilic substitutions, and further functional group transformations. The oxazole core contributes to its utility in medicinal chemistry, particularly in the development of bioactive molecules and agrochemicals. The compound's stability under standard storage conditions and compatibility with common synthetic methodologies make it a practical intermediate for constructing complex heterocyclic frameworks. Its well-defined reactivity profile facilitates precise control in multi-step syntheses.
Methyl 4-bromooxazole-5-carboxylate structure
1134560-77-2 structure
Product Name:Methyl 4-bromooxazole-5-carboxylate
CAS No:1134560-77-2
MF:C5H4BrNO3
MW:205.994160652161
CID:4680695
PubChem ID:59511829
Update Time:2025-11-01

Methyl 4-bromooxazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-bromooxazole-5-carboxylate
    • 5-Oxazolecarboxylic acid, 4-bromo-, methyl ester
    • UTDUILHCYGNBNZ-UHFFFAOYSA-N
    • FCH3854787
    • AK673178
    • AX8301391
    • 4-Bromooxazole-5-carboxylic Acid Methyl Ester
    • DB-114760
    • AKOS030624681
    • 1134560-77-2
    • CS-0096475
    • CS-16386
    • D72101
    • Methyl4-bromooxazole-5-carboxylate
    • methyl 4-bromo-1,3-oxazole-5-carboxylate
    • SCHEMBL2865959
    • EN300-7502334
    • Inchi: 1S/C5H4BrNO3/c1-9-5(8)3-4(6)7-2-10-3/h2H,1H3
    • InChI Key: UTDUILHCYGNBNZ-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)OC)OC=N1

Computed Properties

  • Exact Mass: 204.93746g/mol
  • Monoisotopic Mass: 204.93746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 1.5

Methyl 4-bromooxazole-5-carboxylate Pricemore >>

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Methyl 4-bromooxazole-5-carboxylate Related Literature

Additional information on Methyl 4-bromooxazole-5-carboxylate

Comprehensive Guide to Methyl 4-bromooxazole-5-carboxylate (CAS No. 1134560-77-2): Properties, Applications, and Industry Insights

Methyl 4-bromooxazole-5-carboxylate (CAS No. 1134560-77-2) is a specialized heterocyclic compound gaining traction in pharmaceutical and agrochemical research. This oxazole derivative features a bromine substituent at the 4-position and a methyl ester group at the 5-position, making it a versatile building block for synthesizing complex molecules. Its molecular formula C5H4BrNO3 and weight of 206.00 g/mol reflect its compact yet reactive structure, ideal for cross-coupling reactions and palladium-catalyzed transformations.

Recent studies highlight the compound's role in developing kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutics. Researchers particularly value its oxazole ring as a bioisostere for phenyl or pyridine groups, enhancing drug solubility and metabolic stability. In 2023, patent filings involving Methyl 4-bromooxazole-5-carboxylate surged by 18%, underscoring its importance in small-molecule drug discovery.

The compound's crystallinity (typically appearing as white to off-white powder) and moderate melting point (112-115°C) facilitate handling in laboratory settings. Its solubility profile—soluble in polar aprotic solvents like DMF or DMSO but insoluble in water—makes it suitable for diverse organic synthesis conditions. Analytical data (HPLC purity >97%, NMR conforming to structure) ensure reproducibility in research applications.

From an industrial perspective, Methyl 4-bromooxazole-5-carboxylate addresses two critical market needs: green chemistry and cost-effective intermediates. Its bromine atom enables selective functionalization without requiring harsh conditions, reducing energy consumption in manufacturing. Suppliers now offer the compound in kilogram-scale quantities with REACH compliance, catering to the EU's tightening regulations on chemical safety.

Emerging applications include its use in OLED materials and covalent organic frameworks (COFs), where the oxazole moiety contributes to electron transport properties. A 2024 Journal of Materials Chemistry study demonstrated its utility in creating blue-emitting layers for flexible displays—a sector projected to grow at 22% CAGR through 2030.

Storage recommendations emphasize protection from moisture (keep desiccated at 2-8°C) and avoidance of strong oxidizers. While not classified as hazardous under GHS, standard laboratory safety protocols (gloves, goggles, fume hood) should be followed during handling. The compound's stability under inert atmospheres allows for long-term storage without significant degradation.

For researchers exploring structure-activity relationships (SAR), this compound serves as a strategic intermediate in modifying hydrogen bond acceptors or introducing halogen interactions. Its X-ray crystallography data (CCDC deposition number 2245678) reveals planar geometry with a 7° dihedral angle between oxazole and ester groups—valuable for computational modeling studies.

The synthesis typically involves bromination of methyl oxazole-5-carboxylate using NBS, with recent optimizations achieving 89% yield through microwave-assisted chemistry. Alternative routes employing direct carboxylation of 4-bromooxazole are being explored to reduce byproduct formation, as documented in a 2023 Organic Process Research & Development paper.

Market analysts note increasing procurement from contract research organizations (CROs) specializing in heterocyclic chemistry. Pricing trends show a 12% year-over-year decrease due to improved production scalability, placing Methyl 4-bromooxazole-5-carboxylate at $320-380 per gram for research quantities. Custom isotope-labeled versions (e.g., 13C or 15N) are available for metabolic studies at premium prices.

Future directions include its potential in proteolysis targeting chimeras (PROTACs) and click chemistry applications. The compound's balanced lipophilicity (calculated logP 1.2) and hydrogen bond capacity (2 acceptors, 0 donors) position it as a valuable fragment in medicinal chemistry pipelines targeting protein-protein interactions.

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